

# A Comparative Analysis of Ipatasertib-NH2 Dihydrochloride PROTAC Off-Target Protein Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ipatasertib-NH2 dihydrochloride

Cat. No.: B12422494 Get Quote

In the landscape of targeted protein degradation, understanding the selectivity of proteolysis-targeting chimeras (PROTACs) is paramount for their development as safe and effective therapeutics. This guide provides a detailed comparison of the off-target protein profile of **Ipatasertib-NH2 dihydrochloride**-based PROTAC, INY-03-041, with its parent inhibitor, Ipatasertib (GDC-0068), and a second-generation AKT degrader, INY-05-040.

## **Executive Summary**

**Ipatasertib-NH2 dihydrochloride** is a warhead used in the synthesis of the PROTAC INY-03-041, which targets the serine/threonine kinase AKT for degradation.[1] An unbiased, multiplexed mass spectrometry-based proteomic analysis of MOLT4 cells treated with INY-03-041 demonstrated high selectivity for all three AKT isoforms. Notably, the known off-targets of the parent inhibitor Ipatasertib, S6K1 and PKG1, were not degraded by the PROTAC, highlighting an improved selectivity profile.[1] The primary off-target degradation observed was RNF166, a known target of the lenalidomide E3 ligase ligand component of the PROTAC.[1] A second-generation degrader, INY-05-040, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand, has been developed with improved potency and degradation kinetics compared to INY-03-041.

### **Data Presentation**





Table 1: Off-Target Protein Profiling of INY-03-041 in

MOLT4 cells

| Protein           | Description                               | Log2 Fold<br>Change            | p-value | On-Target/Off-<br>Target                              |
|-------------------|-------------------------------------------|--------------------------------|---------|-------------------------------------------------------|
| AKT1              | Serine/threonine-<br>protein kinase 1     | Significantly<br>Downregulated | < 0.05  | On-Target                                             |
| AKT2              | Serine/threonine-<br>protein kinase 2     | Significantly<br>Downregulated | < 0.05  | On-Target                                             |
| AKT3              | Serine/threonine-<br>protein kinase 3     | Significantly<br>Downregulated | < 0.05  | On-Target                                             |
| RNF166            | E3 ubiquitin-<br>protein ligase<br>RNF166 | Significantly<br>Downregulated | < 0.05  | Off-Target<br>(Lenalidomide-<br>mediated)             |
| S6K1<br>(RPS6KB1) | Ribosomal<br>protein S6 kinase<br>beta-1  | No Significant<br>Change       | > 0.05  | Known Off-<br>Target of<br>Ipatasertib<br>(Inhibitor) |
| PKG1 (PRKG1)      | cGMP-<br>dependent<br>protein kinase 1    | No Significant<br>Change       | > 0.05  | Known Off-<br>Target of<br>Ipatasertib<br>(Inhibitor) |

Note: This table is a summary based on descriptive findings from the cited research.[1] The exact quantitative values for fold change and p-value are accessible through the PRIDE repository with the accession number PXD015207.

# **Table 2: Comparative Cellular Activity of AKT-Targeting Compounds**



| Compound                  | Target/Mechan<br>ism     | E3 Ligase<br>Recruiter      | Relative<br>Potency          | Key Features                                                            |
|---------------------------|--------------------------|-----------------------------|------------------------------|-------------------------------------------------------------------------|
| Ipatasertib<br>(GDC-0068) | AKT inhibitor            | N/A                         | Baseline                     | Reversible inhibition of AKT kinase activity.                           |
| INY-03-041                | AKT degrader<br>(PROTAC) | Cereblon<br>(CRBN)          | More potent than<br>GDC-0068 | Induces degradation of AKT; improved selectivity over parent inhibitor. |
| INY-05-040                | AKT degrader<br>(PROTAC) | von Hippel-<br>Lindau (VHL) | More potent than INY-03-041  | Second- generation degrader with enhanced degradation kinetics.         |

# Experimental Protocols Proteomic Analysis of INY-03-041

Cell Line and Treatment: MOLT4 cells, which express all three AKT isoforms, were treated with 250 nM of INY-03-041 for 4 hours.[1]

Sample Preparation: Cells were harvested and lysed. Proteins were extracted, reduced, alkylated, and digested with trypsin. The resulting peptides were labeled with tandem mass tags (TMT) for quantitative analysis.

Mass Spectrometry: The TMT-labeled peptides were analyzed using an Orbitrap Fusion Lumos mass spectrometer.[1]

Data Analysis: Protein abundance was quantified based on TMT reporter ion intensities. Statistical analysis was performed to identify proteins with significant changes in abundance upon treatment with INY-03-041 compared to a vehicle control.



# Visualizations Signaling Pathway of AKT Degradation by INY-03-041

AKT Degradation Pathway via INY-03-041





Click to download full resolution via product page

Caption: Mechanism of AKT protein degradation induced by the PROTAC INY-03-041.

# **Experimental Workflow for Off-Target Proteomics**



#### Off-Target Proteomics Experimental Workflow



Click to download full resolution via product page



Caption: Workflow for identifying off-target proteins of INY-03-041 using quantitative proteomics.

### **Logical Relationship of Comparative Compounds**





Click to download full resolution via product page

Caption: Relationship between the AKT inhibitor and the derived first and second-generation PROTACs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Ipatasertib-NH2
   Dihydrochloride PROTAC Off-Target Protein Profiling]. BenchChem, [2025]. [Online PDF].

   Available at: [https://www.benchchem.com/product/b12422494#ipatasertib-nh2-dihydrochloride-protac-off-target-protein-profiling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com